molecular formula C11H11N5O3 B2673466 3-[1-(Pyrazine-2-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione CAS No. 2034317-07-0

3-[1-(Pyrazine-2-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione

Cat. No.: B2673466
CAS No.: 2034317-07-0
M. Wt: 261.241
InChI Key: LPLZLQGCDUOBMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

. This compound features a unique structure that combines pyrazine, azetidine, and imidazolidine moieties, making it an interesting subject for scientific research and industrial applications.

Scientific Research Applications

3-[1-(Pyrazine-2-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Medicine: It may be explored for its therapeutic potential in treating various diseases.

    Industry: It can be used in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(Pyrazine-2-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione typically involves multi-step organic reactions. The process often starts with the preparation of the pyrazine-2-carbonyl precursor, followed by the formation of the azetidin-3-yl intermediate. The final step involves the cyclization to form the imidazolidine-2,4-dione ring .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-[1-(Pyrazine-2-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 3-[1-(Pyrazine-2-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

    Imidazole derivatives: Known for their broad range of chemical and biological properties.

    Pyrazolo[3,4-d]pyrimidine derivatives: Explored for their potential as CDK2 inhibitors in cancer treatment.

Uniqueness

3-[1-(Pyrazine-2-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione stands out due to its combination of pyrazine, azetidine, and imidazolidine moieties, which confer unique chemical and biological properties . This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-[1-(pyrazine-2-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5O3/c17-9-4-14-11(19)16(9)7-5-15(6-7)10(18)8-3-12-1-2-13-8/h1-3,7H,4-6H2,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPLZLQGCDUOBMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=NC=CN=C2)N3C(=O)CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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